6-(Pyrrolidin-1-yl)nicotinic acid
Overview
Description
6-(Pyrrolidin-1-yl)nicotinic acid is a compound that is a part of a broader category of nicotinic acid derivatives. Nicotinic acid is a pyridine carboxylic acid, known for its role as an essential nutrient and its medical applications.
Synthesis Analysis
The synthesis of nicotinic acid derivatives often involves complex chemical reactions. For instance, nicotinium sulfate, a related compound, is synthesized from tobacco-extracted nicotine using sulfuric acid, highlighting a method of converting a toxic alkaloid into a useful compound (Tamaddon & Azadi, 2017). Another study describes the practical synthesis of a pharmaceutical intermediate similar to 6-(Pyrrolidin-1-yl)nicotinic acid, involving palladium-catalyzed cyanation/reduction sequences and selective chlorination (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of nicotinic acid derivatives is characterized by the presence of the pyridine ring and various substituents. For example, studies have reported the structure of nicotinic acid derivatives using techniques like NMR, FT-IR, and X-ray diffraction analysis (Wojciechowska-Nowak et al., 2011).
Chemical Reactions and Properties
Nicotinic acid derivatives are involved in various chemical reactions, depending on their structure and substituents. For example, nicotinium methane sulfonate, a related compound, shows catalytic activity in the synthesis of 2-amino-3-cyanopyridines (Tamaddon & Azadi, 2018). Another study describes the interaction of Cu(II) complexes with nicotinic acid, showcasing its chemical behavior (Papanikolaou et al., 2006).
Physical Properties Analysis
The physical properties of 6-(Pyrrolidin-1-yl)nicotinic acid derivatives, such as solubility, melting point, and crystalline structure, can be inferred from related compounds. For instance, the crystal structure of certain nicotinic acid derivatives is analyzed using X-ray diffraction, providing insights into their physical properties (Zhu, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of 6-(Pyrrolidin-1-yl)nicotinic acid, can be understood through studies of similar compounds. For example, a study on the efficient synthesis of nicotinic acid derivatives reveals insights into their chemical reactivity and potential applications (Kiss et al., 2008).
Scientific Research Applications
Synthesis and Pseudopeptide Development
6-(Pyrrolidin-1-yl)nicotinic acid is involved in the synthesis of nicotinic acid-based amino acid units, particularly those bearing an amidoxime function on the pyridine ring. This process is significant for the development of pseudopeptides, which have potential applications in various fields including medicinal chemistry and biochemistry. An example is the coupling of 2-cyanonicotinic acid with methyl esters of L-α-amino acids, leading to 2-cyanopyridin-3-yl-containing pseudopeptides (Ovdiichuk et al., 2015).
Thioanalogues of Nicotine Analogues
Research has been conducted on thioanalogues of N-1-methylanabasine and nicotine, involving compounds structurally similar to 6-(Pyrrolidin-1-yl)nicotinic acid. These compounds are synthesized using Lawesson’s reagent and studied for their spectral characteristics and structures, contributing to a deeper understanding of nicotine analogues (Wojciechowska-Nowak et al., 2011).
Conversion to Protic Ionic Liquid
6-(Pyrrolidin-1-yl)nicotinic acid-related compounds have been converted into protic ionic liquids for use as catalysts. For example, nicotinium sulfate, derived from nicotine (which contains the pyrrolidine moiety), serves as a biocompatible catalyst for selective acetylation of amines. Such transformations highlight the versatility of nicotinic acid derivatives in green chemistry applications (Tamaddon & Azadi, 2017).
Industrial Applications
6-(Pyrrolidin-1-yl)nicotinic acid and its derivatives have potential industrial applications, especially in the production of nicotinic acid. Methods for producing nicotinic acid from commercially available raw materials, focusing on ecological and industrially viable approaches, are of significant interest. This reflects the broader application of nicotinic acid derivatives in industrial chemistry (Lisicki et al., 2022).
Inhibition of Carbonic Anhydrase III
Nicotinic acid and its analogues, such as 6-substituted nicotinic acid analogs, have been studied as inhibitors of carbonic anhydrase III (CAIII), a pharmacological target for dyslipidemia and cancer progression. The activity of these compounds against CAIII highlights their potential therapeutic applications (Mohammad et al., 2017).
properties
IUPAC Name |
6-pyrrolidin-1-ylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURIZRKTAXJRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353315 | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyrrolidin-1-yl)nicotinic acid | |
CAS RN |
210963-95-4 | |
Record name | 6-(1-Pyrrolidinyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=210963-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Pyrrolidin-1-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90353315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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